molecular formula C31H26N2O B6103693 N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide

N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide

Cat. No. B6103693
M. Wt: 442.5 g/mol
InChI Key: MBCDCFFHDZNOHA-LPVMYJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DPC, is a cyclopropane-based compound that has been extensively studied for its potential applications in the field of drug discovery. DPC is a highly versatile compound that exhibits a wide range of biological activities, making it an attractive candidate for use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide is its versatility, as it exhibits a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and is readily available in the laboratory. However, one limitation of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.

Future Directions

There are several potential future directions for research on N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound, in order to better understand its biological effects. Additionally, there is potential for the development of new methods for the synthesis of this compound and related compounds.

Synthesis Methods

The synthesis of N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting product is then treated with diphenylcyclopropanecarboxaldehyde to yield this compound.

Scientific Research Applications

N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-[(E)-1,3-diphenylprop-2-enylidene]amino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O/c34-30(28-23-31(28,26-17-9-3-10-18-26)27-19-11-4-12-20-27)33-32-29(25-15-7-2-8-16-25)22-21-24-13-5-1-6-14-24/h1-22,28H,23H2,(H,33,34)/b22-21+,32-29+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCDCFFHDZNOHA-LPVMYJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=C(C=CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C(\C=C\C4=CC=CC=C4)/C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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